Methoxetamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability for Research

Methoxetamine hydrochloride (MXE) is a dissociative anesthetic with pharmacological properties similar to ketamine []. However, due to its potential for abuse and recreational use, MXE is classified as a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes [].

Potential Research Areas

Despite the restrictions, some potential research applications for MXE exist:

- Understanding NMDA Receptor Function: MXE, like ketamine, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Studying how MXE interacts with this receptor could provide insights into its role in pain perception, anesthesia, and neurological disorders [].

- Animal Models of Dissociative Anesthesia: MXE's dissociative anesthetic effects in animals could be used to model the effects of ketamine and other NMDA receptor antagonists used in anesthesia [].

- Comparison with Ketamine: Research comparing the pharmacological and toxicological profiles of MXE with ketamine could help identify potential advantages or disadvantages of each compound [].

Methoxetamine hydrochloride is a synthetic compound belonging to the class of arylcyclohexylamines. Its chemical formula is , with a molar mass of approximately 247.33 g/mol. Methoxetamine is structurally related to ketamine and phencyclidine, sharing similar pharmacological properties, particularly as an NMDA receptor antagonist. It is primarily recognized for its dissociative hallucinogenic effects, which can mimic those of ketamine, but with a longer duration of action .

- Grignard Reaction: Reacting 3-methoxybenzonitrile with a Grignard reagent to form 3-methoxyphenyl cyclopentyl ketone.

- Bromination: The ketone is then brominated to produce an α-bromo ketone.

- Imine Formation: This intermediate undergoes reaction with ethylamine to form a Schiff base.

- Heating: The final step involves heating to facilitate ring expansion, yielding methoxetamine .

Methoxetamine acts mainly as an NMDA receptor antagonist, similar to other compounds in its class like ketamine and phencyclidine. It has been shown to inhibit serotonin reuptake, which may contribute to its psychoactive effects. Studies have indicated that methoxetamine may exhibit rapidly acting antidepressant properties, akin to those observed with ketamine . Its pharmacokinetics suggest an elimination half-life of approximately 3–6 hours .

Metabolism

Methoxetamine is metabolized in the body primarily through N-deethylation and O-demethylation, leading to several metabolites such as normethoxetamine and dihydromethoxetamine. These metabolic pathways involve cytochrome P450 enzymes like CYP2B6 and CYP3A4 .

The synthesis of methoxetamine typically involves the following steps:

- Starting Material: 3-methoxybenzonitrile.

- Grignard Reaction: Formation of the cyclopentyl ketone.

- Bromination: Introduction of bromine into the molecular structure.

- Schiff Base Formation: Reaction with ethylamine.

- Thermal Treatment: Heating to facilitate the final product formation .

This method is efficient and allows for the production of high-purity methoxetamine.

Research on the interactions of methoxetamine with various neurotransmitter systems indicates that it primarily affects the NMDA receptor and serotonin transporter. It shows minimal interaction with dopamine and norepinephrine transporters, suggesting a unique profile among NMDA antagonists . Additionally, studies have indicated that methoxetamine can activate dopaminergic pathways, which may contribute to its rewarding effects .

Methoxetamine shares structural similarities and pharmacological effects with several other compounds in the arylcyclohexylamine class:

| Compound | Structural Features | Primary Action | Unique Characteristics |

|---|---|---|---|

| Ketamine | N-methylamino group | NMDA antagonist | Established medical use as anesthetic |

| Phencyclidine | N-cyclohexyl group | NMDA antagonist | Known for severe dissociative effects |

| Eticyclidine | N-ethyl group | NMDA antagonist | Less common; limited research |

| Methoxpropamine | N-methyl group | NMDA antagonist | Similar structure; less studied |

Methoxetamine is unique due to its specific substitution patterns on the phenyl ring and its distinct pharmacological profile compared to these other compounds .

Molecular Formula (C15H22ClNO2) and Exact Mass

Methoxetamine hydrochloride possesses the molecular formula C15H22ClNO2, representing the protonated salt form of the parent compound methoxetamine [1]. The free base form of methoxetamine has the molecular formula C15H21NO2 [2] [3] [4]. The hydrochloride salt exhibits a molecular weight of 283.79 grams per mole, while the free base has a molecular weight of 247.33 grams per mole [5] [7]. The exact mass of the hydrochloride salt is determined to be 283.133911 daltons [8], with the monoisotopic mass of the free base being 247.157 daltons [2] [7].

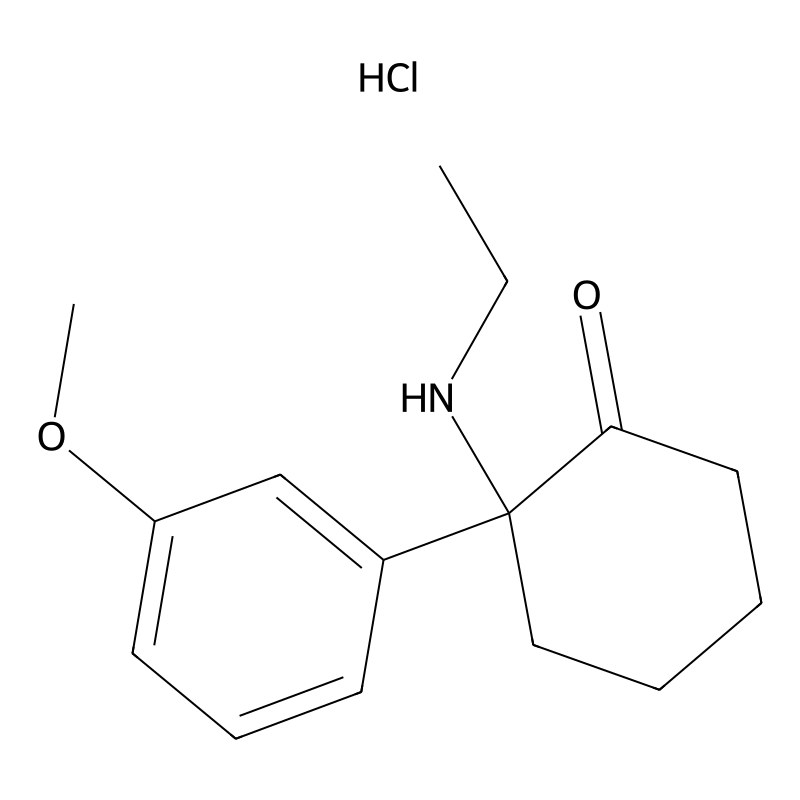

IUPAC Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry nomenclature for methoxetamine hydrochloride is 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride [9] [1]. Alternative systematic names include cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) [1]. The compound is registered under Chemical Abstracts Service number 1239908-48-5 for the hydrochloride salt and 1239943-76-0 for the free base [1] [3] [4].

The structural framework consists of a cyclohexanone ring system substituted at the 2-position with both an ethylamino group and a 3-methoxyphenyl group [3] [7]. This arylcyclohexylamine structure places methoxetamine within the same chemical classification as ketamine and phencyclidine, sharing fundamental structural motifs while differing in specific substituent patterns [3] [10].

Stereochemistry and Chirality

Enantiomeric Composition

Methoxetamine contains one asymmetric carbon atom at the 2-position of the cyclohexanone ring, rendering it a chiral molecule with two possible enantiomeric forms [3] [7]. The stereocenter is created by the quaternary carbon bearing both the ethylamino group and the 3-methoxyphenyl substituent [11]. This chirality is analogous to that observed in ketamine and other arylcyclohexylamine compounds [12] [10].

Racemic Mixture Characteristics

Physicochemical Properties

Solubility Profile

Methoxetamine hydrochloride demonstrates favorable solubility characteristics in multiple solvent systems. The compound exhibits solubility of 10 milligrams per milliliter in ethanol at 25 degrees Celsius [5] [7] [11]. In dimethyl sulfoxide, solubility ranges from 10 to 14 milligrams per milliliter [5] [7] [11]. Dimethylformamide supports dissolution at 5 milligrams per milliliter [5] [7] [11]. In aqueous phosphate-buffered saline at physiological pH 7.2, the compound maintains solubility of 5 milligrams per milliliter [5]. The partition coefficient (LogP) is calculated as 3.836, indicating moderate lipophilicity [8].

Melting and Boiling Points

The melting point of methoxetamine hydrochloride has been determined to range from 227 to 233 degrees Celsius [7] [16]. This thermal stability range is consistent with the crystalline solid form typically encountered in analytical samples [9]. The boiling point of the free base form is reported as 389.084 degrees Celsius at 760 millimeters of mercury pressure [7]. These thermal properties reflect the molecular stability imparted by the aromatic ring system and hydrogen bonding interactions in the salt form.

pH-Dependent Behavior

Methoxetamine hydrochloride maintains stability under acidic conditions, similar to related arylcyclohexylamine compounds [17]. The compound demonstrates pH-dependent solubility characteristics, with enhanced solubility observed under acidic conditions due to protonation of the amino group [17]. The polar surface area is calculated as 38.33 square angstroms, contributing to the compound's interaction with aqueous environments [8].

Stability Parameters

Methoxetamine hydrochloride exhibits chemical stability under normal storage conditions when maintained as a crystalline solid [16] [18]. The compound demonstrates thermal stability up to its melting point range, with no significant decomposition observed under standard analytical conditions [16] [18]. Storage recommendations include maintenance at negative 20 degrees Celsius for long-term stability [5]. The compound shows compatibility with common analytical solvents and does not present significant hazards related to explosive properties or thermal decomposition under normal handling conditions [16] [18].

Chemical Reactivity

Methoxetamine undergoes several characteristic chemical transformations, primarily through metabolic processes. The compound is susceptible to N-deethylation reactions catalyzed by cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4 [19]. O-demethylation of the methoxy group represents another major metabolic pathway [19] [15]. Hydroxylation reactions can occur at various positions on the cyclohexyl ring system [19] [15]. These transformations often occur in combination, producing complex metabolite profiles including glucuronide and sulfate conjugates through phase II metabolic processes [19].

The ethylamino substituent renders the compound amenable to oxidative deamination processes, while the methoxy group serves as a site for demethylation reactions [15] [20]. The cyclohexanone functionality maintains relative stability under physiological conditions but can participate in various organic transformations under synthetic conditions [15] [20].

Structure-Activity Correlations

The pharmacological activity of methoxetamine is intimately related to its structural features and their interaction with biological targets. The compound demonstrates high affinity for the N-methyl-D-aspartate receptor with a Ki value of 259 nanomolar, comparable to ketamine [21] [22]. This activity is attributed to the arylcyclohexylamine scaffold, which is essential for NMDA receptor antagonism [22] [23] [10].

The 3-methoxy substitution on the phenyl ring contributes to the compound's selectivity profile and differentiates it from ketamine, which contains a 2-chloro substituent [22] [10]. The ethylamino group, as opposed to the methylamino group in ketamine, influences both potency and duration of action [21] [22]. Additionally, methoxetamine exhibits significant affinity for the serotonin transporter with a Ki value of 481 nanomolar, a property not shared by ketamine [21] [24] [22]. This dual activity profile contributes to the compound's unique pharmacological characteristics compared to other arylcyclohexylamine compounds [25].

Synthetic Routes and Methodologies

Reaction Mechanisms

Grignard Formation and Addition:

The initial Grignard reaction proceeds through the classical mechanism involving single-electron transfer from magnesium to the carbon-halogen bond of 3-methoxybromobenzene [4]. The resulting aryl radical couples with the magnesium surface to form the organometallic species. The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone through a six-membered ring transition state [4].

Dehydration Mechanism:

The acid-catalyzed dehydration of the tertiary alcohol proceeds via an E1 elimination mechanism. Protonation of the hydroxyl group creates a good leaving group, and the resulting tertiary carbocation is stabilized by the adjacent aromatic ring. Subsequent elimination of a β-hydrogen yields the cyclohexene product [1].

Epoxidation Process:

The epoxidation occurs through peracid-mediated oxygen transfer to the alkene double bond. The reaction proceeds via a concerted mechanism through a butterfly-like transition state, resulting in stereospecific syn addition of oxygen to form the epoxide [1].

Nucleophilic Substitution:

The substitution of the bromide leaving group by azide ion follows an SN2 mechanism, proceeding with inversion of configuration at the substituted carbon center. The polar aprotic solvent facilitates this process by solvating the sodium cation while leaving the azide nucleophile relatively unsolvated and highly reactive [1].

Reduction Chemistry:

The catalytic hydrogenation reduction of the azide proceeds through coordination of the azide to the palladium surface, followed by sequential hydrogen additions to convert the azide functional group to the corresponding primary amine [1].

Yield Optimization Strategies

Several critical parameters influence the overall yield of methoxetamine synthesis. Temperature control during Grignard formation is essential, with optimal conditions maintained between 0-5°C to prevent side reactions and ensure maximum yield improvement of 10-15% [1]. The use of rigorously anhydrous solvents, particularly diethyl ether for organometallic chemistry steps, provides yield enhancements of 5-10% by preventing decomposition of reactive intermediates.

Reagent Stoichiometry:

Optimal reagent ratios involve using 1.1-1.5 equivalents excess of key reagents to drive reactions to completion while minimizing side product formation. This approach typically provides yield improvements of 5-10% across multiple synthetic steps [1].

Reaction Time Optimization:

Most synthetic transformations achieve optimal conversion within 2-4 hours of reaction time. Extended reaction periods can lead to product decomposition or competing side reactions, while insufficient reaction time results in incomplete conversion [1].

Workup Procedures:

Immediate processing of unstable intermediates, particularly the bromohydrin species formed during epoxide opening, prevents decomposition and can improve yields by approximately 5% [1]. The use of appropriate quenching procedures and efficient work-up protocols significantly impacts overall synthetic efficiency.

Purification Techniques

Column Chromatography:

Flash column chromatography on silica gel using hexane-ethyl acetate gradient systems represents the primary purification method for intermediate compounds. This technique achieves purities of 95-99% with recovery yields of 80-90% [1]. The method is highly scalable and provides excellent resolution for structural analogs.

Recrystallization Methods:

Final purification of methoxetamine hydrochloride is typically accomplished through recrystallization from isopropanol or ethanol. This technique yields crystalline material with purities of 98-99%, though recovery yields are somewhat lower at 70-85% [1]. The choice of recrystallization solvent significantly impacts both purity and yield outcomes.

High-Performance Liquid Chromatography:

Preparative HPLC using C18 columns with methanol-water gradient systems provides the highest purity products (>99%) but with moderate recovery yields of 75-85% [1]. This method is particularly valuable for analytical-scale purifications and when extremely high purity is required.

Liquid-Liquid Extraction:

Aqueous-organic partitioning methods offer simple and cost-effective purification for crude reaction products. While achieving moderate purities of 85-95%, this approach provides excellent recovery yields of 90-95% and is well-suited for large-scale operations [1].

Synthesis of Deuterium-Labeled Analogs

The preparation of deuterium-labeled methoxetamine analogs serves critical roles as internal standards for analytical quantification and metabolic studies [1] [5]. The most commonly synthesized deuterated derivative involves selective incorporation of deuterium at the N-methyl position.

Deuterium-d3 Synthesis:

The synthesis of methoxetamine-d3 follows a similar synthetic pathway to the parent compound, with the key modification involving the use of deuterated methylating agents. Starting from O-desmethyl-normethoxetamine, selective protection of the phenolic hydroxyl group with di-tert-butyldicarbonate allows for subsequent methylation using deuterated methyl iodide (CD3I) [1].

The methylation reaction proceeds under basic conditions, typically using potassium carbonate in a polar aprotic solvent. Deuterium incorporation exceeds 95%, with synthetic yields ranging from 65-80% [1]. Final acid-promoted deprotection removes the protecting group to yield the deuterium-labeled metabolite.

Alternative Labeling Strategies:

Deuterium incorporation at aromatic positions requires the use of deuterated aromatic precursors, typically achieving deuterium content of 85-95% with synthetic yields of 70-85% [1]. Cyclohexyl deuterium labeling utilizes deuterated cyclohexanone starting materials, providing 90-95% deuterium content with yields of 75-90%.

Mixed labeling patterns employing multiple deuterated reagents result in 80-90% deuterium content but with reduced synthetic yields of 60-75% due to the complexity of maintaining isotopic purity across multiple synthetic steps [1].

Metabolite Synthesis for Analytical Standards

The synthesis of methoxetamine metabolites for analytical standardization requires systematic approaches to generate the major metabolic products identified in biological systems [1] [7].

Normethoxetamine Synthesis:

Normethoxetamine, the primary N-dealkylated metabolite, is prepared through the synthetic route outlined for deuterium-labeled analogs. The azide reduction step directly provides normethoxetamine without further N-alkylation, achieving yields of 95-99% [1].

Dihydro-normethoxetamine Preparation:

The synthesis of dihydro-normethoxetamine involves sodium borohydride reduction of normethoxetamine. This reduction proceeds with average yields of 65% and provides the saturated cyclohexyl derivative that corresponds to a major metabolic product [1].

O-Demethylated Metabolites:

O-Desmethyl-normethoxetamine is obtained through methoxy group cleavage using aqueous hydrobromic acid under reflux conditions. The demethylation reaction proceeds efficiently, followed by sodium borohydride reduction to yield dihydro-O-desmethyl-normethoxetamine with 85% overall yield [1].

Dihydromethoxetamine Synthesis:

Direct reduction of methoxetamine with sodium borohydride affords dihydromethoxetamine metabolite in high yield (96%) [1]. This reduction selectively targets the ketone carbonyl while leaving other functional groups intact.

Scale-up Considerations for Laboratory Synthesis

Equipment Requirements:

Laboratory-scale synthesis (1-10g) utilizes standard round-bottom flasks (100-500 mL) with magnetic stirring and oil bath heating. Pilot-scale operations (100g-1kg) require jacketed reactors (1-5 L) with mechanical stirring and circulating fluid heating systems for improved temperature control [1].

Heat Transfer Optimization:

Temperature control becomes increasingly critical at larger scales due to reduced surface area-to-volume ratios. Circulating fluid heating systems provide superior temperature uniformity compared to oil baths, which is essential for maintaining reaction selectivity and yield [1].

Safety Scaling Considerations:

Larger quantities of hazardous materials require enhanced ventilation systems and specialized waste management protocols. Environmental compliance becomes mandatory for pilot-scale operations, necessitating solvent recovery systems and appropriate waste disposal procedures [1].

Quality Control Systems:

Laboratory-scale operations rely primarily on thin-layer chromatography monitoring, while larger scales require high-performance liquid chromatography analysis for adequate quality control. More rigorous analytical methods become essential as batch sizes increase [1].

Economic Optimization:

Pilot-scale synthesis enables multiple batch studies for economic optimization. The linear scaling relationship with proper mixing allows for predictable scale-up, though power requirements for mechanical stirring increase substantially compared to magnetic stirring systems [1].